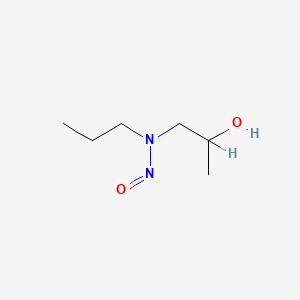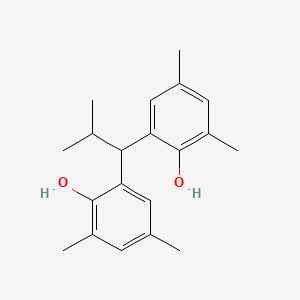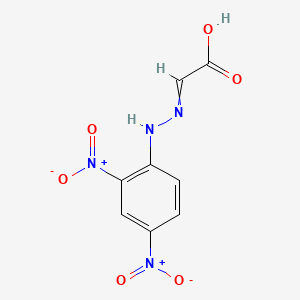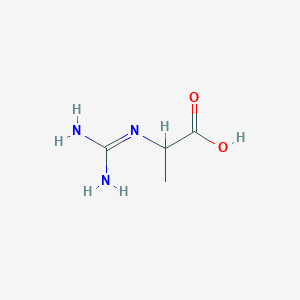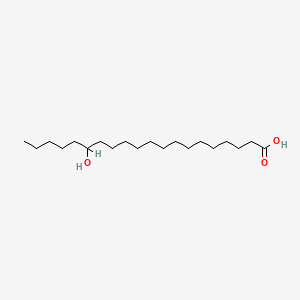
Cefoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity against penicillin-resistant strains of S. aureus.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity in Various Environments
Cefoxazole, as part of the cephalosporin group, demonstrates significant antimicrobial activity. Studies have shown its efficacy in various environments. For instance, its presence in sewage treatment plants and its impact on antibiotic resistance in commensal bacteria from aquaculture ecosystems have been explored. Lindberg et al. (2005) investigated the presence of several antibiotics, including cephalosporins, in Swedish sewage treatment plants, highlighting their environmental presence and potential impact on antibiotic resistance patterns (Lindberg, Wennberg, Johansson, Tysklind, & Andersson, 2005). Huang et al. (2015) characterized antibiotic-resistant commensal bacteria in an aquaculture ecosystem, underscoring the influence of antibiotics like cephalosporins in such settings (Huang, Zhang, Tiu, & Wang, 2015).
Drug-Drug Interactions and Synergistic Effects
Cefoxazole's interactions with other drugs and its role in combination therapies have been a subject of research. For instance, the combination of cefoxazole with other drugs like trimethoprim has been studied for its synergistic effects. Minato et al. (2018) explored the synergistic antimicrobial effects of trimethoprim and sulfamethoxazole, a combination that includes cephalosporins like cefoxazole, in treating various infections (Minato, Dawadi, Kordus, Sivanandam, Aldrich, & Baughn, 2018).
Environmental Impact and Degradation
The environmental impact of cefoxazole, particularly its degradation and transformation in various ecosystems, has been a significant area of research. Wang and Wang (2018) reviewed the microbial degradation of sulfamethoxazole, a closely related compound, highlighting the environmental impact of such antibiotics (Wang & Wang, 2018). Additionally, Nödler et al. (2012) studied the microbially mediated abiotic formation of transformation products of sulfamethoxazole under denitrifying conditions, providing insights into its environmental behavior (Nödler, Licha, Barbieri, & Pérez, 2012).
Clinical Applications and Trials
In the clinical setting, the efficacy of cefoxazole in treating various infections has been assessed through numerous trials. Sarashina et al. (2014) conducted a randomized trial comparing cefozopran with cefepime as empirical antibiotic treatment of febrile neutropenia in pediatric cancer patients, an area where cefoxazole's efficacy can be extrapolated (Sarashina, Kobayashi, Yoshida, Toriumi, Suzuki, Sano, & Azuma, 2014).
Impact on Public Health and Environment
Research has also focused on the broader implications of cefoxazole use, particularly concerning public health and environmental safety. Brain et al. (2008) investigated the herbicidal effects of sulfamethoxazole, a sulfonamide antibiotic like cefoxazole, on Lemna gibba, using p-aminobenzoic acid as a biomarker. This study provides insights into the potential nontarget effects of such antibiotics on aquatic plants (Brain, Ramirez, Fulton, Chambliss, & Brooks, 2008).
Eigenschaften
CAS-Nummer |
36920-48-6 |
|---|---|
Produktname |
Cefoxazole |
Molekularformel |
C21H18ClN3O7S |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1 |
InChI-Schlüssel |
OCLRGULJISNUQS-OXQOHEQNSA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Andere CAS-Nummern |
36920-48-6 |
Synonyme |
cephoxazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)

